molecular formula C12H13N3OS B2973211 N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 952917-12-3

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2973211
CAS No.: 952917-12-3
M. Wt: 247.32
InChI Key: DFCCBSWMMGLBOI-UHFFFAOYSA-N
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Description

N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide is a thiazole-based compound characterized by a central 1,3-thiazole ring substituted at position 4 with a 3-aminophenyl group and at position 2 with a propanamide moiety. Its molecular formula is C₁₂H₁₃N₃OS, with a molecular weight of 247.31 g/mol. The compound is structurally notable for its aromatic amine group at the meta position of the phenyl ring, which may influence its electronic properties and biological interactions .

Properties

IUPAC Name

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-11(16)15-12-14-10(7-17-12)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCCBSWMMGLBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide typically involves the formation of the thiazole ring followed by the introduction of the aminophenyl and propanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminobenzonitrile with 2-bromoacetylthiazole in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding or π-π interactions, while the aminophenyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide, highlighting variations in substituents and physicochemical properties:

Compound Name Molecular Formula Substituents (Thiazole/Oxadiazole) Melting Point (°C) Key Features/Activity Reference
This compound C₁₂H₁₃N₃OS 4-(3-aminophenyl), 2-propanamide Not reported Meta-amino group may enhance hydrogen bonding; research chemical .
3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g) C₁₅H₁₅N₅O₂S₂ 5-(4-aminophenyl) oxadiazole, 5-methylthiazole 142–143 Higher polarity due to para-amino group; potential antimicrobial activity .
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-[(4-chlorophenyl)sulfanyl]propanamide C₁₈H₁₄ClFN₂OS₂ 4-(4-fluorophenyl), 3-(4-chlorophenyl)sulfanyl Not reported Halogen substituents enhance lipophilicity; possible kinase/modulator applications .
Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) C₁₃H₁₄N₂O₃S 4-(2,4-dihydroxyphenyl), 2-methylpropanamide Not reported Potent tyrosinase inhibitor (IC₅₀ = 1.1 μM); used in cosmetics for hyperpigmentation .
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 5-(3-nitrophenyl) oxadiazole, 5-methylthiazole 158–159 Nitro group increases electron-withdrawing effects; potential cytotoxic activity .
Key Structural and Functional Differences

Halogenated derivatives (e.g., 4-fluorophenyl/4-chlorophenyl in ) exhibit increased lipophilicity, favoring membrane permeability and enzyme inhibition (e.g., kinase targets).

Electronic Properties: Electron-donating groups (e.g., -NH₂ in the target compound) may enhance solubility and nucleophilic interactions, whereas electron-withdrawing groups (e.g., -NO₂ in 8h ) could stabilize charge-transfer complexes.

SAR Insights :

  • Propanamide Chain : The flexible propyl linker allows optimal spatial orientation for target engagement, as seen in Thiamidol’s tyrosinase inhibition .

Biological Activity

N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, an aminophenyl group, and a propanamide moiety. Its molecular formula is C12H13N3OSC_{12}H_{13}N_{3}OS with a molecular weight of 251.31 g/mol. The compound's structure facilitates interactions with various biological targets, which are critical for its activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties.

  • Case Study 1 : In a study by Finiuk et al., new thiazole derivatives were evaluated for their in vitro anticancer activity. Compounds with propanamide functionalities demonstrated enhanced activity against various cancer cell lines, including colon and breast cancer cells, suggesting that the propanamide group may be crucial for biological efficacy .
  • Case Study 2 : Millet et al. synthesized derivatives from the N-(4-(3-aminophenyl)(thiazol-2-yl)acetamide family, which showed medium to low micromolar activity in sensitive and resistant melanoma and leukemia cell lines .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties.

  • Research Findings : A study assessed various aminothiazole derivatives for antibacterial and antifungal activities. The results indicated that certain derivatives exhibited moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The thiazole ring can engage in hydrogen bonding or π-π interactions, while the aminophenyl group can facilitate electrostatic interactions with target molecules .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(3-aminophenyl)propanamideLacks thiazole ringDifferent activity profile
N-(4-aminophenyl)thiazole-2-carboxamideCarboxamide instead of propanamideVaries in efficacy

The presence of both the thiazole ring and the aminophenyl group in this compound provides distinct chemical properties that enhance its biological interactions compared to other compounds.

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